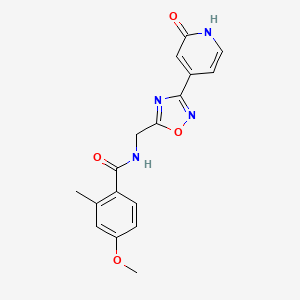
4-methoxy-2-methyl-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-methoxy-2-methyl-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide” is a potent and selective inhibitor of Histone Methyltransferase EZH2 . EZH2 is the catalytic engine of the PRC2 complex and plays a major role in transcriptional silencing by installing methylation marks on lysine 27 of histone 3 .
Molecular Structure Analysis
The co-crystal structure of a series of inhibitors, including this compound, bound to the human PRC2 complex has been disclosed . This provides valuable insights into the molecular structure and the interaction of the compound with the target protein.Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis Techniques : The compound and its analogs are often synthesized through various organic synthesis techniques involving lithiation, cyclization, and oxidation processes. For example, a related compound was synthesized by lithiating N,N-Diethyl(2-methoxy-4-methyl)benzamide and treating it with 2,5-dimethoxybenzaldehyde to give a series of complex intermediates, which upon further reactions provided an analogue of the osteoarthritis drug rhein (Owton et al., 1995).
- Structural Features and Derivatives : Studies on the structural features of these compounds, including X-ray diffraction and spectroscopy, provide insights into their molecular configurations and potential interactions with biological targets (Gumus et al., 2018).
Biological Activities
- Antidiabetic Potential : Some derivatives have been synthesized and evaluated for their in vitro antidiabetic activity, indicating their potential application in diabetes treatment. For instance, a series of N-substituted-6-methyl-4-{4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methoxyphenyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides were synthesized and tested for α-amylase inhibition, showing promising antidiabetic properties (Lalpara et al., 2021).
- Nematocidal Activities : Novel 1,2,4-oxadiazole derivatives with a 1,3,4-thiadiazole amide moiety have been synthesized and showed significant nematocidal activity against Bursaphelenchus xylophilus, suggesting their potential as lead compounds for nematicide development (Liu et al., 2022).
- Antimicrobial and Anticancer Properties : Several studies have explored the synthesis of compounds with similar structures for their antimicrobial and anticancer activities. For example, novel 1,2,4-triazole derivatives were synthesized and evaluated for their antimicrobial activities, showing good to moderate effects against various microorganisms (Bektaş et al., 2007).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-methoxy-2-methyl-N-[[3-(2-oxo-1H-pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4/c1-10-7-12(24-2)3-4-13(10)17(23)19-9-15-20-16(21-25-15)11-5-6-18-14(22)8-11/h3-8H,9H2,1-2H3,(H,18,22)(H,19,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWXPNNANOAUXMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C(=O)NCC2=NC(=NO2)C3=CC(=O)NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(Tert-butoxy)carbonyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid](/img/structure/B2376153.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-((3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2376154.png)
![3-Bromo-2-[(4-chlorophenyl)sulfanylmethyl]-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indole](/img/structure/B2376155.png)
![N-(3-chlorophenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2376157.png)




![1-[2-(Pyrazol-1-ylmethyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2376165.png)
![4-Chloro-2-[(4-methylbenzyl)sulfanyl][1]benzothieno[3,2-d]pyrimidine](/img/structure/B2376166.png)
![Sodium 1-[1-(tert-butoxycarbonyl)piperidin-4-yloxy]cyclobutanecarboxylate](/img/structure/B2376168.png)

![1-[4-(6-Chloro-5-methylpyridine-3-sulfonamido)phenyl]piperidine-4-carboxamide](/img/structure/B2376170.png)
![N-cyclohexyl-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B2376171.png)
